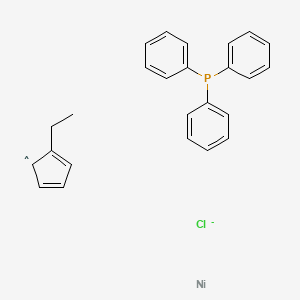

Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Chloro(éthylcyclopentadiényl)(triphénylphosphine)nickel(II) est un composé organométallique de formule moléculaire C25H24ClNiP. Il est principalement utilisé dans les milieux de recherche, en particulier dans le domaine de la catalyse. Le composé présente un centre nickel coordonné à un ligand chloro, un ligand éthylcyclopentadiényl et un ligand triphénylphosphine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Chloro(éthylcyclopentadiényl)(triphénylphosphine)nickel(II) implique généralement la réaction du chlorure de nickel avec des ligands éthylcyclopentadiényl et triphénylphosphine. La réaction est généralement effectuée sous atmosphère inerte pour empêcher l'oxydation et d'autres réactions secondaires. Le processus peut impliquer l'utilisation de solvants tels que le tétrahydrofurane (THF) ou le dichlorométhane (DCM) pour faciliter la réaction .

Méthodes de production industrielle

Bien que le composé soit principalement utilisé dans la recherche, sa production industrielle suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'utilisation de réacteurs industriels et un contrôle plus strict des conditions réactionnelles pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Chloro(éthylcyclopentadiényl)(triphénylphosphine)nickel(II) peut subir différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des complexes nickel à un état d'oxydation plus élevé.

Réduction : Il peut être réduit pour former des espèces nickel à un état d'oxydation inférieur.

Substitution : Le ligand chloro peut être substitué par d'autres ligands tels que les halogénures, les phosphines ou les carbonyles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent l'oxygène, le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes nickel(III) ou nickel(IV), tandis que les réactions de substitution peuvent produire une variété de complexes nickel avec différents ligands .

Applications De Recherche Scientifique

Le Chloro(éthylcyclopentadiényl)(triphénylphosphine)nickel(II) a plusieurs applications dans la recherche scientifique :

Catalyse : Il est utilisé comme catalyseur dans diverses réactions organiques, notamment les réactions de couplage croisé et les processus de polymérisation.

Science des matériaux : Le composé est utilisé dans la synthèse de matériaux avancés, notamment les structures métallo-organiques (MOF) et les polymères de coordination.

Chimie médicinale : Des recherches sont en cours pour explorer son utilisation potentielle en chimie médicinale, en particulier dans le développement de médicaments à base de métaux

Mécanisme d'action

Le mécanisme par lequel le Chloro(éthylcyclopentadiényl)(triphénylphosphine)nickel(II) exerce ses effets est principalement dû à son rôle de catalyseur. Le centre nickel peut faciliter diverses transformations chimiques en se coordonnant aux substrats et en les activant pour une réaction ultérieure. Les ligands éthylcyclopentadiényl et triphénylphosphine contribuent à stabiliser le centre nickel et à moduler sa réactivité .

Mécanisme D'action

The mechanism by which Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) exerts its effects is primarily through its role as a catalyst. The nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for further reaction. The ethylcyclopentadienyl and triphenylphosphine ligands help stabilize the nickel center and modulate its reactivity .

Comparaison Avec Des Composés Similaires

Composés similaires

Chloro(cyclopentadiényl)(triphénylphosphine)nickel(II) : Structure similaire mais avec un ligand cyclopentadiényl au lieu d'un ligand éthylcyclopentadiényl.

Dichlorure de bis(triphénylphosphine)nickel(II) : Contient deux ligands triphénylphosphine et deux ligands chloro.

Bis(éthylcyclopentadiényl)nickel(II) : Contient deux ligands éthylcyclopentadiényl.

Unicité

Le Chloro(éthylcyclopentadiényl)(triphénylphosphine)nickel(II) est unique en raison de sa combinaison spécifique de ligands, qui lui confère un profil de réactivité distinct. La présence du ligand éthylcyclopentadiényl peut influencer les propriétés électroniques du centre nickel, le rendant adapté à des applications catalytiques spécifiques .

Propriétés

Formule moléculaire |

C25H24ClNiP- |

|---|---|

Poids moléculaire |

449.6 g/mol |

InChI |

InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1 |

Clé InChI |

RJBSDSQGNLWKAW-UHFFFAOYSA-M |

SMILES canonique |

CCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.